molecular formula C17H27ClN2 B14239844 N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine CAS No. 627521-77-1

N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine

Cat. No.: B14239844
CAS No.: 627521-77-1
M. Wt: 294.9 g/mol
InChI Key: RCKLMEIKLDUCAH-UHFFFAOYSA-N
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Description

N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is an organic compound that features a chlorophenyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and cyclooctylamine.

    Reaction: The 2-chlorobenzyl chloride is reacted with cyclooctylamine in the presence of a base such as sodium hydroxide to form the intermediate N-(2-chlorobenzyl)cyclooctylamine.

    Further Reaction: The intermediate is then reacted with ethylenediamine under reflux conditions to yield the final product, N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclohexylethane-1,2-diamine
  • N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclopentylethane-1,2-diamine
  • N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclododecylethane-1,2-diamine

Uniqueness

N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of a chlorophenyl group and a cyclooctyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

CAS No.

627521-77-1

Molecular Formula

C17H27ClN2

Molecular Weight

294.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-cyclooctylethane-1,2-diamine

InChI

InChI=1S/C17H27ClN2/c18-17-11-7-6-8-15(17)14-19-12-13-20-16-9-4-2-1-3-5-10-16/h6-8,11,16,19-20H,1-5,9-10,12-14H2

InChI Key

RCKLMEIKLDUCAH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCCNCC2=CC=CC=C2Cl

Origin of Product

United States

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